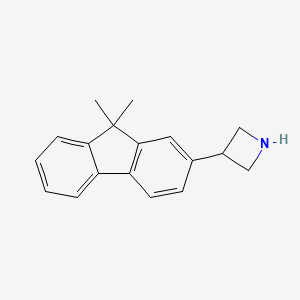

3-(9,9-Dimethyl-2-fluorenyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H19N |

|---|---|

Molecular Weight |

249.3 g/mol |

IUPAC Name |

3-(9,9-dimethylfluoren-2-yl)azetidine |

InChI |

InChI=1S/C18H19N/c1-18(2)16-6-4-3-5-14(16)15-8-7-12(9-17(15)18)13-10-19-11-13/h3-9,13,19H,10-11H2,1-2H3 |

InChI Key |

YQWXELRCMMBNFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4CNC4)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 9,9 Dimethyl 2 Fluorenyl Azetidine and Analogues

Strategic Approaches to the Azetidine (B1206935) Ring System

The construction of the strained four-membered azetidine ring is a significant challenge in synthetic organic chemistry. frontiersin.org Methodologies are broadly categorized into two main strategies: cycloaddition reactions that form two bonds to construct the ring in a single conceptual step, and ring-closure reactions that form one bond via intramolecular cyclization of a pre-functionalized acyclic precursor.

Cycloaddition reactions offer an efficient and atom-economical route to the azetidine core, rapidly assembling molecular complexity. rsc.org Photochemical [2+2] cycloadditions are particularly prominent in this regard. rsc.org

The direct formation of the azetidine ring through a [2+2] cycloaddition is an elegant synthetic strategy. The most common variant is the aza Paternò–Büchi reaction, which involves the photochemical cycloaddition of an imine and an alkene. rsc.orgnih.gov

A potential pathway to 3-(9,9-Dimethyl-2-fluorenyl)azetidine via this method would involve the reaction between an imine derived from 9,9-dimethylfluorene-2-carbaldehyde and a suitable alkene, such as ethylene, under photochemical conditions. However, the application of the aza Paternò–Büchi reaction has faced limitations. rsc.orgnih.gov

Recent advancements have utilized visible-light-mediated energy transfer to overcome these challenges. For instance, visible-light-mediated [2+2] cycloaddition between oximes and olefins, catalyzed by an iridium photocatalyst, provides a mild and general protocol for azetidine synthesis. chemrxiv.org This approach proceeds via a triplet energy transfer mechanism and is characterized by its operational simplicity and broad functional group tolerance. chemrxiv.orgspringernature.com The reaction of an oxime derived from a fluorenyl ketone with an appropriate alkene under these conditions could provide a viable route to highly functionalized analogues of the target compound. rsc.org

Table 1: Examples of [2+2] Photocycloaddition Reactions for Azetidine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aza Paternò–Büchi | Imine + Alkene | UV Light | Functionalized Azetidine | rsc.org |

| Visible-Light Photocycloaddition | Oxime + Alkene | Ir(III) Photocatalyst, Blue Light | Highly Functionalized Azetidine | rsc.orgchemrxiv.org |

| Copper-Catalyzed Photocycloaddition | Non-conjugated Imine + Alkene | Cu(I) Complex, Visible Light | Substituted Azetidine | researchgate.net |

| Intramolecular Photocycloaddition | Proximate Imine and Alkene Moieties | Direct or Sensitized Excitation | Bicyclic Azetidine | nih.gov |

Formal cycloadditions are stepwise reactions that yield the same cyclic product as a concerted cycloaddition but proceed through an acyclic intermediate. The Staudinger synthesis, a formal [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for constructing the 2-azetidinone (β-lactam) ring. mdpi.com The reaction typically involves the nucleophilic attack of the imine nitrogen on the ketene to form a zwitterionic intermediate, which then undergoes electrocyclization. mdpi.com While this method directly produces β-lactams, these can serve as crucial precursors to azetidines via reduction of the amide functionality. magtech.com.cn

For the synthesis of a precursor to this compound, a ketene could be reacted with an imine bearing the 9,9-dimethylfluorenyl group.

Table 2: Overview of Formal Cycloaddition Strategies

| Reaction Name | Reactants | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Staudinger Synthesis | Ketene + Imine | Zwitterion | 2-Azetidinone (β-Lactam) | mdpi.com |

| [3+1] Annulation | Cyclopropane 1,1-diester + Aromatic Amine | Ring-opened Cyclopropane | Functionalized Azetidine | organic-chemistry.org |

The formation of an azetidine ring via intramolecular cyclization is a robust and widely employed strategy. These methods rely on the formation of a single C-N or C-C bond from a suitably functionalized acyclic precursor.

The most common ring-closure approach is an intramolecular SN2 reaction, where a nitrogen nucleophile displaces a leaving group from a γ-position. frontiersin.orgnih.gov This requires a precursor such as a 1,3-amino alcohol, 1,3-haloamine, or a similar substrate where one terminus has a nucleophilic nitrogen and the other has an electrophilic carbon.

A novel and efficient method involves the lanthanide-catalyzed intramolecular aminolysis of epoxides. Specifically, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, affording functionalized azetidines in high yields. frontiersin.orgnih.gov This strategy offers excellent regioselectivity and tolerates a range of sensitive functional groups. frontiersin.orgnih.gov A synthetic route to this compound using this methodology would start from an appropriately substituted cis-3,4-epoxy amine precursor containing the fluorenyl moiety.

Another modern approach is the anti-Baldwin radical 4-exo-dig cyclization of ynamides, which can be triggered by visible-light photoredox catalysis using a copper complex. nih.gov This method provides a general route to azetidines with full control over regioselectivity. nih.gov

Table 3: Selected Intramolecular Cyclization Methods for Azetidine Synthesis

| Method | Precursor | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular SN2 | γ-Haloamine or γ-Amino alcohol derivative | Base | Classic, reliable method | frontiersin.org |

| Epoxide Aminolysis | cis-3,4-Epoxy amine | La(OTf)₃ | High regioselectivity, mild conditions | frontiersin.orgnih.gov |

| Radical 4-exo-dig Cyclization | Ynamide | Copper Photocatalyst, Visible Light | Anti-Baldwin selectivity | nih.gov |

Transition metal catalysis has enabled powerful and previously inaccessible ring-closure reactions. Palladium-catalyzed intramolecular C-H amination has emerged as a state-of-the-art method for synthesizing azetidines. rsc.org One such protocol involves the Pd(II)-catalyzed intramolecular γ-C(sp³)–H amination of substrates containing a removable directing group. rsc.org The key step is a reductive elimination from a high-valent palladium(IV) intermediate. rsc.org This C-H activation strategy allows for the construction of the azetidine ring from precursors without pre-installed leaving groups, enhancing synthetic efficiency.

Other metals have also been employed in novel ring-closure strategies. Tantalum-catalyzed hydroaminoalkylation provides a route to azetidines through the cyclization of an intermediate formed from an amine and an alkene. rsc.org Furthermore, zirconium-catalyzed reactions of imines can generate organometallic intermediates that subsequently cyclize to form the azetidine ring. organic-chemistry.org

Table 4: Metal-Catalyzed Ring Closure Strategies for Azetidines

| Catalyst System | Reaction Type | Precursor Type | Key Advantage | Reference |

|---|---|---|---|---|

| Palladium(II) | Intramolecular γ-C(sp³)–H Amination | Alkyl amine with directing group | Direct use of C-H bonds | rsc.org |

| Tantalum | Hydroaminoalkylation/Cyclization | Alkene + Amine | Tandem reaction sequence | rsc.org |

| Zirconium | Reductive Cyclization | Imine + EtMgCl | Formation of C,N-dimagnesiated intermediates | organic-chemistry.org |

| Copper | Radical Cyclization of Ynamides | Ynamide with halide | Photoredox-mediated radical formation | nih.gov |

Transformation of Pre-existing Cyclic Systems to Azetidines

The construction of the azetidine ring, a key structural motif in many pharmacologically active compounds, can be approached through the chemical transformation of other cyclic precursors. These methods often leverage the inherent reactivity of strained or functionalized ring systems to facilitate the formation of the desired four-membered heterocycle.

One prominent strategy involves the ring expansion of three-membered aziridine (B145994) rings. For example, the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can yield 1-arenesulfonylazetidines. organic-chemistry.org This process, which can be efficiently conducted under microwave irradiation with a solid support like alumina, provides a one-pot method for expanding the three-membered ring to a four-membered one. organic-chemistry.org

Another approach is the cleavage of a bond within a bicyclic system to reveal an azetidine structure. researchgate.net For instance, [4.2.0]-cycloadducts containing an azetidine structural unit can be synthesized and subsequently modified to isolate the azetidine ring. nih.gov This strategy is advantageous when the bicyclic precursor is more readily accessible than the monocyclic azetidine itself. Furthermore, the reduction of β-lactams (azetidin-2-ones) is a well-established method for accessing azetidines, offering a reliable route from a different class of four-membered heterocycles. rsc.orgjmchemsci.com

| Precursor System | Transformation Method | Resulting Azetidine | Reference |

| Aziridines | Ring expansion with ylides | Substituted Azetidines | organic-chemistry.org |

| Bicyclic Lactams | Reductive cleavage | Functionalized Azetidines | researchgate.net |

| β-Lactams | Reduction (e.g., with LiAlH4) | Azetidines | rsc.org |

| Azetines | Reduction (e.g., hydrogenation) | Azetidines | nih.gov |

Introduction and Functionalization of the Fluorene (B118485) Moiety

Synthesis of 9,9-Dimethylfluorene Precursors and Synthons

The synthesis of 9,9-dimethylfluorene typically starts from fluorene, which is commercially available and relatively inexpensive. asianpubs.org The key transformation is the dialkylation of the C9 position. Due to the acidity of the benzylic protons at C9, fluorene can be readily deprotonated by a base to form a nucleophilic anion, which then reacts with a methylating agent. asianpubs.org

Commonly used methylating agents include methyl iodide and dimethyl carbonate. chemicalbook.comgoogle.com The reaction is typically carried out in the presence of a strong base such as sodium hydroxide, potassium hydroxide, or sodium hydride, and a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). chemicalbook.comgoogle.comgoogle.com The use of dimethyl carbonate is considered a more environmentally friendly alternative to low-boiling point reagents like methyl iodide. google.com For subsequent functionalization, precursors such as 2-bromo-9,9-dimethylfluorene (B1278457) are valuable synthons. This can be prepared by the dimethylation of 2-bromofluorene. chemicalbook.comgoogle.com

| Starting Material | Reagents | Product | Key Features | Reference |

| Fluorene | Methyl Iodide, KOH, DMSO | 9,9-Dimethylfluorene | Classical methylation | google.com |

| Fluorene | Dimethyl Carbonate, NaH, DMF | 9,9-Dimethylfluorene | "Green" alternative | google.com |

| 2-Bromofluorene | Methyl Iodide, NaOH, TEBAC, DMSO | 2-Bromo-9,9-dimethylfluorene | Synthesis of a functionalized synthon | chemicalbook.com |

| Fluorene | Allyl Bromide, KOH, KI, DMSO; then oxidation | Fluorene-9,9-diacetic acid | Multi-step synthesis for other derivatives | asianpubs.org |

Regioselective Coupling Strategies for Fluorene Incorporation (e.g., C2-functionalization)

For the synthesis of this compound, functionalization at the C2 position of the fluorene ring is essential. The electron-rich aromatic system of fluorene is susceptible to electrophilic substitution, which preferentially occurs at the C2 and C7 positions. asianpubs.org This inherent reactivity can be exploited to introduce functional groups that can later be used for coupling to the azetidine ring.

Reactions such as bromination and nitration can be performed regioselectively on the 9,9-dimethylfluorene core. nih.govnih.gov For instance, the bromination of 9,9-dimethyl-2-nitrofluorene can yield 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene. nih.gov Similarly, direct bromination of fluorene followed by dimethylation provides a route to 2-bromo-9,9-dimethylfluorene, a key intermediate for subsequent cross-coupling reactions. google.com These halogenated fluorene derivatives serve as excellent electrophilic partners in various coupling reactions.

Cross-Coupling Reactions in Fluorene Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and are instrumental in the functionalization of the fluorene moiety. youtube.com Reactions such as the Suzuki, Stille, and Negishi couplings allow for the precise introduction of a wide range of substituents onto the fluorene backbone, particularly at the C2 position. youtube.com

For example, a 2-bromo-9,9-dimethylfluorene synthon can be coupled with an organoboron reagent (in a Suzuki coupling) or an organotin reagent (in a Stille coupling) to introduce a new carbon-based substituent. youtube.com These reactions are typically catalyzed by palladium complexes and are known for their high functional group tolerance. youtube.com This methodology is crucial for creating a diverse range of fluorene-containing compounds and for the final assembly of the target molecule. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. nih.govacs.org

Assembly of the this compound Framework

The final stage of the synthesis involves the strategic joining of the fluorene and azetidine components. Convergent strategies are often preferred as they allow for the independent synthesis and optimization of each fragment before the final coupling step.

Convergent Synthesis Strategies

In a convergent approach, a functionalized 9,9-dimethylfluorene derivative is coupled with a suitably functionalized azetidine precursor. For instance, a 2-bromo-9,9-dimethylfluorene could be coupled with a 3-(tributylstannyl)azetidine derivative via a Stille cross-coupling reaction. Alternatively, a 9,9-dimethylfluoren-2-ylboronic acid could be coupled with a 3-haloazetidine derivative under Suzuki coupling conditions.

Another convergent pathway could involve the nucleophilic substitution of a leaving group on the azetidine ring by a fluorenyl nucleophile. For example, an N-protected 3-iodoazetidine (B8093280) could react with a lithiated or Grignard reagent derived from 2-bromo-9,9-dimethylfluorene. The generation and functionalization of C3-lithiated azetidines have been reported, offering a potential route for such a coupling. nih.gov The success of these strategies depends on the careful selection of protecting groups for the azetidine nitrogen and the optimization of reaction conditions to accommodate the steric bulk of the fluorene moiety and the strain of the azetidine ring.

| Fluorene Synthon | Azetidine Synthon | Coupling Reaction Type | Key Considerations |

| 2-Bromo-9,9-dimethylfluorene | 3-(Organoboron)azetidine | Suzuki Coupling | Palladium catalyst and base selection |

| 9,9-Dimethylfluoren-2-ylboronic acid | 3-Iodoazetidine | Suzuki Coupling | Synthesis of the fluorenylboronic acid |

| 2-Bromo-9,9-dimethylfluorene | 3-(Organotin)azetidine | Stille Coupling | Toxicity of organotin reagents |

| 2-Lithio-9,9-dimethylfluorene | N-Boc-3-iodoazetidine | Nucleophilic Substitution | Generation of the organolithium reagent |

Sequential Building Block Assembly

The construction of complex azetidines often relies on a stepwise, or sequential, assembly of building blocks, where the carbon and nitrogen framework is pieced together before the final ring-closing event. This approach allows for the introduction of various substituents with a high degree of control.

One such strategy begins with readily available β-amino alcohols. These precursors can undergo a three-step sequence involving a copper-catalyzed N-arylation, followed by N-cyanomethylation of the resulting secondary aniline. The final step is a one-pot mesylation and subsequent base-induced ring closure to furnish the azetidine. organic-chemistry.org This method provides a predictable substitution pattern and diastereoselectivity. organic-chemistry.org

Another versatile sequential approach involves the functionalization of a pre-formed azetidine core. For instance, N-Boc-3-azetidinone can serve as a key building block. Reaction with an organometallic reagent, such as a Grignard or organolithium compound derived from a protected 2-bromo-9,9-dimethylfluorene, would yield the corresponding tertiary alcohol, N-Boc-3-(9,9-dimethyl-2-fluorenyl)azetidin-3-ol. Subsequent functionalization, for example through a Friedel-Crafts alkylation, can introduce further diversity. core.ac.uk

A modular strategy for assembling 3-substituted azetidines has also been developed using titanacyclobutanes. These intermediates, generated from ketones or alkenes, can be halogenated to produce functionalized alkyl dihalides. The subsequent reaction of these dihalides with an appropriate amine leads to the formation of the azetidine ring. nih.gov This method offers a flexible entry to various azetidine building blocks. nih.gov

The following table summarizes a selection of sequential assembly strategies for substituted azetidines.

| Starting Material | Key Steps | Product Type |

|---|---|---|

| β-Amino Alcohols | 1. Copper-catalyzed N-arylation 2. N-cyanomethylation 3. Mesylation and base-induced cyclization | N-Aryl-2-cyanoazetidines |

| N-Boc-3-azetidinone | 1. Grignard/Organolithium addition 2. Further functionalization (e.g., Friedel-Crafts) | 3-Substituted-3-hydroxyazetidines and derivatives |

| Ketones/Alkenes | 1. Formation of titanacyclobutanes 2. Halogenation 3. Reaction with amines | 3-Substituted azetidines and spirocyclic analogues |

Stereoselective Synthesis of Azetidine-Fluorene Derivatives

Controlling the three-dimensional arrangement of substituents on the azetidine ring is crucial for its application in areas such as drug discovery. Stereoselective synthesis can be broadly divided into methods that control diastereoselectivity and those that achieve enantioselectivity.

Diastereoselectivity in azetidine synthesis is often achieved by directing the formation of new stereocenters relative to existing ones. An effective method for the diastereoselective preparation of azetidines is the iodine-mediated cyclization of homoallyl amines. This reaction proceeds via a 4-exo trig cyclization at room temperature to deliver cis-2,4-disubstituted azetidines. The relative stereochemistry of the products has been confirmed by NMR spectroscopy and X-ray crystallography. Further functionalization can be achieved through nucleophilic displacement of the iodide.

A general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has also been described. acs.org Under kinetically controlled conditions, the formation of the strained four-membered ring is favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.org This approach demonstrates remarkable functional group tolerance. acs.org

The table below highlights key features of diastereoselective azetidine syntheses.

| Method | Key Features | Stereochemical Outcome |

|---|---|---|

| Iodine-mediated cyclization of homoallyl amines | 4-exo trig cyclization pathway | cis-2,4-Disubstituted azetidines |

| Kinetically controlled cyclization | Favors formation of the four-membered ring over the five-membered ring | High diastereoselectivity in 2-arylazetidine synthesis |

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several catalytic asymmetric methods have been developed for the synthesis of enantioenriched azetidines.

One notable approach is the copper-catalyzed boryl allylation of azetines. Using a copper/bisphosphine catalyst, a boryl and an allyl group can be installed on the azetine with the concomitant creation of two new stereogenic centers. acs.org This method provides access to chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org

Furthermore, chiral squaramide hydrogen-bond donor catalysts have been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines by alkyl and acyl halides. acs.org This reaction provides access to synthetically useful chiral α-amino-γ-halopropanes, which can be precursors to other chiral azetidines. acs.org

The following table summarizes various enantioselective approaches to azetidine synthesis.

| Catalyst/Method | Reaction Type | Product Type |

|---|---|---|

| Copper/Bisphosphine | Boryl allylation of azetines | Chiral 2,3-disubstituted azetidines |

| Organocatalysis | α-Chlorination of aldehydes followed by cyclization | Enantioenriched C2-functionalized azetidines |

| Chiral Squaramide | Enantioselective ring-opening of azetidines | Chiral α-amino-γ-halopropanes |

Mechanistic Investigations of Key Bond-Forming Steps

Understanding the reaction mechanisms of azetidine synthesis is crucial for optimizing reaction conditions and expanding their scope.

Copper(I) catalysts are particularly effective in promoting the synthesis of azetidine derivatives through cascade reactions. For instance, the synthesis of azetidine nitrones from O-propargylic oximes involves a copper(I)-catalyzed tandem researchgate.netcmu.edu-rearrangement and 4π-electrocyclization. researchgate.netacs.org Mechanistic studies suggest that the reaction proceeds through a multi-step sequence in one pot, including the rearrangement, electrocyclization, ring opening, and recyclization. researchgate.netacs.org The active catalyst is proposed to be a complex of CuBr with 2-aminopyridine. acs.org

In the copper-catalyzed aziridination of alkenes, which shares mechanistic features with some azetidine syntheses, a Cu(I)/Cu(III) catalytic cycle is proposed. cmu.edu The rate-determining step is the formation of a metallanitrene species. cmu.edu For the copper-catalyzed enantioselective boryl allylation of azetines, the proposed mechanism begins with the formation of a Cu(I)/bisphosphine complex, followed by the generation of a Cu-Bpin species. This species undergoes migratory insertion into the double bond of the azetine, leading to a key alkyl cuprate (B13416276) intermediate with high regio- and diastereoselectivity. acs.org

Base-mediated cyclization is a common strategy for forming the azetidine ring, typically proceeding through an intramolecular nucleophilic substitution (SN2) mechanism. In the synthesis of N-aryl-2-cyanoazetidines from β-amino alcohols, the final ring closure is induced by a base following mesylation of the alcohol. organic-chemistry.org The mesylate acts as a good leaving group, which is displaced by the nitrogen nucleophile to form the four-membered ring.

Similarly, the synthesis of azetidines from γ-chloro amines can be induced by a strong base, such as potassium hydroxide. nih.gov The reaction involves the deprotonation of the amine, which then acts as a nucleophile to displace the chloride in an intramolecular SN2 reaction. Competing elimination reactions can be a significant side reaction, and conditions must be optimized to favor cyclization. nih.gov The formation of azetidines via intramolecular aminolysis of cis-3,4-epoxy amines is another example of a reaction that can be promoted by a base, often following activation of the epoxide by a Lewis acid. nih.gov

Synthetic Routes via Azetidin-2-one (B1220530) and Nitrone Intermediates

The construction of the strained four-membered azetidine ring, particularly when substituted with bulky groups like the 9,9-dimethyl-fluorenyl moiety, presents significant synthetic challenges. Methodologies involving azetidin-2-one (β-lactam) and nitrone intermediates have emerged as powerful approaches to access these frameworks.

The Horner-Wadsworth-Emmons (HWE) reaction serves as a foundational method for the synthesis of azetidine derivatives starting from azetidin-3-ones. nih.gov This reaction facilitates the formation of a carbon-carbon double bond, which can be a precursor to the desired 3-substituted azetidine. For instance, (N-Boc-azetidin-3-ylidene)acetate can be prepared from (N-Boc)azetidin-3-one through a DBU-catalyzed HWE reaction. nih.gov Subsequent modifications, such as aza-Michael additions, can then be employed to introduce further functionality at the 3-position. nih.gov Although not a direct route from an azetidin-2-one, this highlights the utility of related β-lactam structures in azetidine synthesis.

A more recent and versatile approach involves the use of nitrone intermediates. A notable strategy for the synthesis of azetidine nitrones is the copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes. nih.gov This method allows for the preparation of a variety of azetidine nitrones in moderate to good yields. nih.gov Mechanistic studies suggest that this transformation proceeds through a tandem copper(I)-catalyzed aalto.finih.gov-rearrangement, followed by a 4π-electrocyclization, ring-opening, and subsequent recyclization, all occurring in a single pot. nih.gov The substituents on both the alkyne and the oxime portions of the starting material significantly influence the reaction outcome. nih.gov These synthesized azetidine nitrones are valuable intermediates that can undergo further transformations, such as [3+2] cycloaddition reactions with alkynoates, to build more complex molecular architectures. nih.govacs.org

Another important pathway for azetidine synthesis is the aza Paternò-Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene. researchgate.netrsc.org This reaction is one of the most direct methods for constructing the azetidine ring. researchgate.netrsc.org Recent advancements have enabled this reaction to be mediated by visible light, utilizing the triplet state reactivity of oximes, which can be accessed through an iridium photocatalyst. nih.gov This modern approach is characterized by its operational simplicity and mild reaction conditions, offering a broad scope for the synthesis of highly functionalized azetidines from readily available starting materials. nih.gov

Protecting Group Strategies for Azetidine-Fluorene Architectures

The successful synthesis of complex molecules like this compound is highly dependent on the judicious choice and application of protecting groups. These groups are essential for masking reactive functional groups, thereby preventing unwanted side reactions and enabling regioselective transformations.

The nitrogen atom of the azetidine ring is a key site of reactivity, and its protection is often a prerequisite for subsequent functionalization of the ring. A variety of protecting groups have been employed in azetidine synthesis, with the choice depending on the specific reaction conditions to be used in the synthetic sequence. Common nitrogen protecting groups include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as sulfonyl derivatives like the p-toluenesulfonyl (Ts) group.

The selection of a protecting group is guided by several factors, including its ease of introduction and removal, its stability to the reaction conditions employed in subsequent steps, and its influence on the reactivity of the azetidine ring. For example, the trifluoroacetyl (TFA) group has been used in palladium-catalyzed C-H arylation of azetidines, and it can be conveniently removed in situ. rsc.org In the context of synthesizing macrocyclic peptides containing an azetidine unit, the Cbz group has been utilized, with its removal being achievable under specific conditions without degrading the strained four-membered ring. researchgate.net The ability to deprotect the azetidine nitrogen chemoselectively allows for late-stage modifications, which is a powerful tool in the synthesis of complex molecules. nih.gov

In the synthesis of chiral molecules, a major challenge is the prevention of racemization of enantiopure starting materials. aalto.finih.govnih.gov Fluorenyl-based protecting groups have proven to be exceptionally effective in this regard, particularly in the context of amino acid chemistry, which can be conceptually extended to the synthesis of chiral azetidines. The 9-phenyl-9-fluorenyl (Pf) group is a noteworthy example of a bulky protecting group that can effectively shield the α-proton of an adjacent stereocenter from abstraction, thus preserving its stereochemical integrity during reactions that could otherwise lead to epimerization. aalto.finih.govnih.gov

The protective capacity of the Pf group stems from its steric bulk, which forces a specific conformation that hinders access to the α-proton. nih.gov This has been demonstrated in a variety of C-C bond-forming reactions, such as enolate alkylations, Wittig and aldol (B89426) reactions, and Grignard additions, where N-Pf-protected amino carbonyl compounds retain their enantiomeric purity. nih.gov The fluorenyl ring and the α-ester group in N-Pf-protected esters are held in close proximity, a conformation that is supported by proton NMR data showing an unusually upfield chemical shift for the methyl ester resonance. nih.gov This stereoelectronic effect retards the rate of α-deprotonation, thus preventing racemization. nih.gov The application of such fluorenyl-based protecting groups in the synthesis of chiral azetidine-fluorene architectures could be a key strategy for controlling the stereochemistry of the final product.

Theoretical and Computational Investigations of 3 9,9 Dimethyl 2 Fluorenyl Azetidine

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures and energies. For 3-(9,9-Dimethyl-2-fluorenyl)azetidine, DFT studies are instrumental in elucidating its preferred three-dimensional arrangement and the conformational dynamics of its constituent rings.

Geometry Optimization and Energy Minimization

The first step in a computational analysis is to determine the most stable structure of the molecule, known as the global minimum on the potential energy surface. This is achieved through a process called geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound are systematically adjusted to find the arrangement with the lowest possible energy. mdpi.comrsc.org

The optimization process would account for all intramolecular interactions, including the steric hindrance between the bulky 9,9-dimethylfluorenyl group and the azetidine (B1206935) ring. The resulting optimized geometry provides a static picture of the molecule in its most stable state, from which various properties can be calculated. It is anticipated that the fluorene (B118485) moiety will be nearly planar, while the azetidine ring will adopt a puckered conformation. mdpi.comwikipedia.org

Table 1: Predicted Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Value |

|---|---|

| C-N bond length (azetidine) | ~1.47 Å |

| C-C bond length (azetidine) | ~1.55 Å |

| C-C bond length (fluorene) | ~1.39 - 1.42 Å |

| C(fluorene)-C(azetidine) bond length | ~1.52 Å |

Conformational Landscape Analysis of the Azetidine Ring

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. nih.gov This puckering can occur in two primary conformations, often described by a puckering angle and an asymmetry parameter. The presence of a large substituent at the 3-position, such as the 9,9-dimethylfluorenyl group, significantly influences the conformational landscape of the azetidine ring.

Steric and Electronic Interactions within the Fluorene-Azetidine System

Electronically, the pi-system of the fluorene group can interact with the sigma-framework of the azetidine ring. researchgate.net While direct conjugation is absent, hyperconjugative and inductive effects are likely to be present. The fluorene group, being a large aromatic system, is highly polarizable and can influence the electron distribution within the azetidine ring. Conversely, the nitrogen atom of the azetidine ring, with its lone pair of electrons, can have a subtle electronic influence on the fluorene system.

Molecular Orbital Theory and Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO, on the other hand, represents the region most susceptible to accepting electrons (electrophilicity).

For this compound, it is anticipated that the HOMO will be predominantly localized on the electron-rich fluorene moiety, which is a characteristic of many fluorene derivatives. researchgate.netmdpi.com The LUMO is also expected to be largely associated with the pi-system of the fluorene ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and electronic excitation properties. A smaller gap generally suggests higher reactivity. worldscientific.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Molecular Orbital | Energy (eV) | Predominant Localization |

|---|---|---|

| HOMO | -5.8 | Fluorene Ring |

| LUMO | -1.2 | Fluorene Ring |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is not uniform and can be visualized using an electrostatic potential (ESP) map. The ESP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov

In this compound, the ESP map is expected to show a region of negative electrostatic potential around the nitrogen atom of the azetidine ring due to its lone pair of electrons. nih.gov This indicates that the nitrogen atom is a likely site for protonation or interaction with electrophiles. The fluorene moiety, being a large hydrocarbon system, is expected to have a relatively neutral electrostatic potential, with some minor variations due to the pi-electron cloud. researchgate.net Understanding the charge distribution is crucial for predicting intermolecular interactions and the molecule's behavior in different chemical environments.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the spectroscopic parameters of molecules. These theoretical calculations can provide valuable insights into the structural and electronic properties of a compound and can aid in the interpretation of experimental spectra.

Simulated Nuclear Magnetic Resonance (NMR) Spectra

A simulated ¹H and ¹³C NMR spectrum for this compound could be generated using computational software. This would involve optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then used to predict the chemical shifts. The resulting data would typically be presented in a table format.

Hypothetical Data Table for Simulated ¹H NMR Spectral Parameters:

| Proton | Predicted Chemical Shift (ppm) |

| Azetidine CH | Data not available |

| Azetidine CH₂ | Data not available |

| Fluorenyl Aromatic CH | Data not available |

| Dimethyl CH₃ | Data not available |

Hypothetical Data Table for Simulated ¹³C NMR Spectral Parameters:

| Carbon | Predicted Chemical Shift (ppm) |

| Azetidine CH | Data not available |

| Azetidine CH₂ | Data not available |

| Fluorenyl Aromatic C | Data not available |

| Fluorenyl Quaternary C | Data not available |

| Dimethyl C | Data not available |

| Dimethyl CH₃ | Data not available |

Theoretical Vibrational Spectroscopy (IR, Raman)

Theoretical vibrational frequencies and intensities for both Infrared (IR) and Raman spectroscopy can be calculated to complement experimental findings. These calculations are typically performed on the optimized geometry of the molecule and can help in the assignment of vibrational modes to specific functional groups.

Hypothetical Data Table for Theoretical Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| N-H Stretch | Data not available | Data not available | Data not available |

| C-H Aromatic Stretch | Data not available | Data not available | Data not available |

| C-H Aliphatic Stretch | Data not available | Data not available | Data not available |

| C=C Aromatic Stretch | Data not available | Data not available | Data not available |

| C-N Stretch | Data not available | Data not available | Data not available |

Mechanistic Insights from Computational Reaction Dynamics

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the reaction pathways, transition states, and intermediates, researchers can gain a deeper understanding of the factors that control the reaction's outcome and efficiency. While general synthetic routes for azetidines have been studied computationally, specific studies for this compound are not present in the literature.

Transition State Elucidation for Key Synthetic Steps

For a potential synthesis of this compound, computational methods could be used to identify the transition state structures for key bond-forming steps. The geometry and energy of these transition states are crucial for understanding the reaction kinetics.

Energy Profile Mapping of Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for the reaction pathway can be constructed. This profile provides valuable information about the reaction's thermodynamics and kinetics, including the activation energies for each step.

Role As a Key Building Block and Molecular Scaffold in Advanced Organic Materials and Complex Molecules

Precursor for Optoelectronic and Display Materials (e.g., OLED Intermediates)

Fluorene (B118485) derivatives are among the most promising organic π-conjugated materials for optoelectronic applications, particularly as emitters in Organic Light-Emitting Diodes (OLEDs), due to their strong blue emission, high efficiency, and good processability. researchgate.netmdpi.comfao.org The incorporation of an azetidine (B1206935) substituent at the C-2 position of the 9,9-dimethylfluorene core introduces specific structural and electronic modifications that can be harnessed to fine-tune the properties of OLED materials.

Design Principles for Incorporating Fluorene-Azetidine Units

The design of optoelectronic materials based on the 3-(9,9-Dimethyl-2-fluorenyl)azetidine scaffold is guided by several key principles aimed at optimizing performance and stability.

Tuning Electronic Properties: The fluorene core serves as the primary chromophore. ucf.edu The azetidine ring, as a saturated amine, can act as a weak electron-donating group, potentially influencing the HOMO and LUMO energy levels of the fluorene system. This allows for the tuning of emission colors and charge injection properties.

Controlling Intermolecular Interactions: A major challenge in OLED materials is aggregation-caused quenching, where close packing of molecules in the solid state leads to reduced emission efficiency. mdpi.com The bulky and non-planar nature of the azetidine substituent can introduce steric hindrance, effectively disrupting the π-π stacking of the fluorene units. This helps to maintain high emission quantum yields in thin films.

| Feature | Contribution of Fluorene Moiety | Contribution of Azetidine Moiety | Resulting Property |

| Electronic | High π-conjugation, efficient blue emitter researchgate.net | Saturated heterocycle, potential weak donor | Tunable emission, modified charge transport |

| Steric | Planar aromatic core prone to stacking researchgate.net | Bulky, non-planar 3D structure | Suppression of aggregation, high solid-state efficiency |

| Structural | Rigid aromatic backbone | Strained, rigid four-membered ring nih.govrsc.org | High thermal and morphological stability |

Strategies for Further Derivatization towards Functional Systems

The this compound scaffold offers multiple sites for further chemical modification, allowing for the creation of a diverse library of functional materials.

N-Functionalization of the Azetidine Ring: The secondary amine of the azetidine ring is a prime site for derivatization. It can be alkylated, arylated, or acylated to attach various functional groups. nih.gov For example, attaching hole-transporting units (e.g., triarylamines) or electron-transporting units (e.g., oxadiazoles) to the azetidine nitrogen can lead to bipolar materials capable of balanced charge transport, a desirable feature for high-efficiency OLEDs.

Functionalization of the Fluorene Core: The C-7 position of the fluorene ring remains available for substitution. This allows for the introduction of other substituents to further tune the electronic properties or to create more complex, multifunctional molecules. ucf.edu For instance, Sonogashira or Suzuki coupling reactions at the C-7 position can extend the π-conjugation of the system, leading to red-shifted emission. mdpi.com

Polymerization: The fluorene-azetidine unit can be incorporated as a monomer into conjugated polymers. Polymerization, often through the C-2 and C-7 positions of the fluorene, can yield high-molecular-weight materials with excellent film-forming properties, suitable for solution-processed large-area devices. fao.org

Utilization in the Construction of Conformationally Constrained Systems

The inherent ring strain and defined geometry of the four-membered azetidine ring make it an excellent tool for introducing conformational rigidity into molecular structures. nih.govrsc.org When attached to the bulky fluorene system, the azetidine moiety acts as a rigid linker or substituent that restricts the rotational freedom of adjacent groups. This conformational constraint is valuable in several areas, such as in the design of molecules with specific three-dimensional shapes or in preventing non-radiative decay pathways in luminescent materials by locking the molecule into a highly emissive conformation. nih.gov

Role in Supramolecular Chemistry and Host-Guest Systems

The distinct structural features of this compound make it a promising candidate for applications in supramolecular chemistry.

π-π Stacking: The planar, electron-rich surface of the fluorene unit is ideal for engaging in π-π stacking interactions, which are a fundamental driving force for self-assembly processes. researchgate.nettue.nl

Hydrogen Bonding and Coordination: The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor. Furthermore, the lone pair of electrons on the nitrogen can be used to coordinate with metal ions.

This combination of interaction sites allows for the design of complex, self-assembled architectures. For example, molecules based on this scaffold could form well-defined columnar structures or be used as components in host-guest systems where the fluorene unit provides a binding cavity for electron-deficient guest molecules. tue.nlresearchgate.net

Application in Ligand Design and Organocatalysis

Chiral azetidine derivatives have emerged as effective ligands in asymmetric catalysis. chemrxiv.orgelsevierpure.com The rigidity of the four-membered ring helps to create a well-defined and sterically hindered chiral environment around a coordinated metal center, which can lead to high levels of enantioselectivity in catalytic reactions. rsc.org

By incorporating the bulky 9,9-dimethylfluorenyl group, the steric profile of an azetidine-based ligand can be significantly modified. The fluorenyl group can serve to block certain coordination pathways or to create a specific chiral pocket, thereby influencing the outcome of a catalytic transformation. Such ligands could find applications in a variety of metal-catalyzed reactions, including cross-coupling, hydrogenation, and cycloaddition reactions.

Development of Novel Scaffolds for Chemical Biology Research

In the field of chemical biology and medicinal chemistry, there is a constant demand for novel molecular scaffolds that provide access to new areas of chemical space. nih.govnih.gov Azetidines are considered valuable "drug-like" scaffolds because their three-dimensional and rigid nature distinguishes them from more common flat aromatic rings. nih.govmedwinpublishers.com

The this compound framework provides a rigid core that can be decorated with various functional groups to create libraries of compounds for screening. The fluorene portion offers a large, lipophilic surface that can engage in hydrophobic interactions, while the azetidine ring provides a polar anchor and a point for diversification. This scaffold can serve as a rigid template to present pharmacophoric elements in a precise spatial orientation, which is a key strategy in rational drug design. nih.govresearchgate.net

Despite a comprehensive search for scientific literature and spectroscopic data, information regarding the chemical compound "this compound" is not available. Consequently, the advanced spectroscopic and structural elucidation methodologies requested in the article outline cannot be provided.

Detailed experimental data, which is essential for a thorough analysis of the compound's structure and properties, remains unpublished or inaccessible in the public domain. This includes specific measurements from:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No high-resolution 1H NMR, 13C NMR, or two-dimensional NMR (COSY, HSQC, HMBC) spectra have been found for this compound. This information is critical for determining the precise arrangement of atoms within the molecule.

Mass Spectrometry: There is no available data from high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). This data would be necessary to confirm the molecular weight and elemental composition, as well as to understand the fragmentation patterns of the molecule.

Infrared (IR) Spectroscopy: The characteristic infrared absorption bands for the functional groups present in "this compound" have not been reported.

Without access to this fundamental spectroscopic data, a scientifically accurate and detailed article conforming to the provided outline cannot be generated. Further research and publication on the synthesis and characterization of "this compound" are required before a comprehensive analysis is possible.

Advanced Spectroscopic and Structural Elucidation Methodologies

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

A comprehensive search of the scientific literature and crystallographic databases has revealed no publicly available single-crystal X-ray diffraction data for the compound 3-(9,9-Dimethyl-2-fluorenyl)azetidine. Consequently, a detailed analysis of its absolute stereochemistry and solid-state structure based on experimental crystallographic findings cannot be provided at this time.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique would provide unequivocal evidence for the molecular structure of this compound, including bond lengths, bond angles, and torsion angles. Furthermore, for chiral molecules, X-ray crystallography on a single crystal of a pure enantiomer allows for the determination of the absolute stereochemistry, distinguishing between (R) and (S) configurations.

In the absence of experimental data for the target compound, a hypothetical table of crystallographic parameters that would typically be determined from such an analysis is presented below for illustrative purposes.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C20H21N |

| Formula Weight | 275.39 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1489.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.227 |

Should the crystal structure of this compound be determined and published in the future, a detailed analysis of its solid-state conformation, intermolecular interactions (such as hydrogen bonding or π-stacking), and packing arrangement in the crystal lattice would become possible. Such information is invaluable for understanding the compound's physical properties and its interactions in a biological context.

Future Research Directions and Unexplored Avenues for 3 9,9 Dimethyl 2 Fluorenyl Azetidine

Development of Green Chemistry Approaches for Synthesis

Future synthetic research should prioritize the development of environmentally benign and efficient methods for producing 3-(9,9-Dimethyl-2-fluorenyl)azetidine and its analogs. Modern synthetic paradigms offer substantial improvements over classical batch processes in terms of safety, efficiency, and sustainability.

One promising avenue is the adoption of flow chemistry . springerprofessional.deresearchgate.net Continuous-flow systems offer superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, which is particularly beneficial for managing potentially exothermic or hazardous reactions. springerprofessional.deuc.pt The modular nature of flow reactors allows for multi-step syntheses to be "telescoped" without the need for isolating intermediates, thereby reducing waste and increasing throughput. uc.ptdurham.ac.uk Applying flow technology to the key cyclization steps in azetidine (B1206935) synthesis, such as intramolecular C-N bond formation, could lead to higher yields and purity for the target compound. mdpi.com

Another green approach involves leveraging photoredox catalysis . digitellinc.com Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction ([2+2] cycloaddition of imines and alkenes), provide a mild and powerful method for constructing the azetidine ring. researchgate.netresearchgate.netdntb.gov.uarsc.org These reactions often proceed at ambient temperature, utilizing light as a traceless reagent, which aligns with green chemistry principles. nih.gov Investigating the photochemical synthesis of the this compound core could circumvent the need for harsh reagents and multi-step procedures.

Furthermore, the exploration of novel catalytic systems, such as those based on lanthanoid triflates like La(OTf)₃, could provide highly regioselective and efficient routes to functionalized azetidines via intramolecular aminolysis of epoxy amines. nih.govfrontiersin.org Such catalytic methods often operate under mild conditions and tolerate a wide range of functional groups, offering a versatile and sustainable synthetic strategy. frontiersin.org

Exploration of Novel Derivatization Strategies

The functional versatility of this compound can be significantly expanded by exploring novel derivatization strategies targeting both the azetidine ring and the fluorenyl group.

For the azetidine moiety, late-stage functionalization can be achieved through various methods. The nitrogen atom of the azetidine ring is a key handle for modification, allowing for acylation, sulfonylation, or alkylation to introduce diverse functional groups. researchgate.netnih.gov Strain-release-driven ring-opening reactions offer another pathway to novel structures. acs.orgbeilstein-journals.org For instance, treatment with nucleophiles can lead to functionalized chiral products, transforming the azetidine into a valuable synthetic intermediate. acs.org Electrophilic azetidinylation methods could also be developed to attach the fluorenyl-azetidine motif to other complex molecules. rsc.org

The fluorenyl scaffold provides additional opportunities for derivatization through C-H activation . This powerful strategy allows for the direct introduction of functional groups onto the aromatic rings of the fluorene (B118485), bypassing the need for pre-functionalized starting materials. nih.gov Palladium-catalyzed C-H functionalization, for example, could be used to install aryl or other groups at specific positions on the fluorene core, enabling the synthesis of a diverse library of derivatives with tailored electronic and steric properties. nih.govresearchgate.net

Integration into Polymeric Architectures and Nanomaterials

The rigid and sterically demanding 9,9-dimethylfluorenyl group, combined with the reactive azetidine ring, makes this compound an attractive building block for advanced materials.

In polymer chemistry , this compound could serve as a unique monomer. The azetidine ring can participate in ring-opening polymerization, while the fluorenyl group would impart rigidity, thermal stability, and potentially useful photophysical properties to the resulting polymer chain. Such polymers could find applications in areas like organic electronics or as high-performance materials.

In the realm of nanomaterials , the compound could be employed as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) . The fluorenyl unit can act as a rigid strut, while the azetidine nitrogen or carboxylated derivatives of the fluorene ring could serve as coordination sites for metal ions. rsc.org The resulting MOFs could exhibit unique porous structures and properties, potentially useful for gas storage, separation, or catalysis. rsc.org The incorporation of the fluorenyl group could create π-electron-rich environments within the MOF pores, making them suitable for selective adsorption or sensing applications. nih.gov

Advanced Stereochemical Control in Synthesis

For many applications, particularly in medicinal chemistry and asymmetric catalysis, precise control over the stereochemistry of the azetidine ring is paramount. birmingham.ac.ukresearchgate.net Future research must focus on developing highly stereoselective synthetic routes to enantiopure this compound.

Asymmetric catalysis offers the most direct approach to chiral azetidines. nih.gov Copper-catalyzed methods, for instance, have shown great promise in the enantioselective synthesis of substituted azetidines from azetines. nih.govacs.org Developing a catalytic asymmetric synthesis would allow for the selective production of either enantiomer of the target compound. The use of chiral auxiliaries, such as tert-butanesulfinamides, provides another robust strategy for diastereoselective synthesis, yielding protected azetidines that can be separated and deprotected to afford the enantioenriched products. acs.org

Furthermore, diastereoselective rearrangements of chiral precursors can be a powerful tool. For example, chiral β-lactams can be transformed into highly substituted chiral azetidines, which can then undergo nucleophilic ring-expansion to form other heterocyclic systems with high diastereoselectivity. nih.gov Applying these advanced stereochemical strategies will be crucial for exploring the chiral properties and potential biological activity of this compound. doi.orgnih.gov

Computational Design of New Functionalized Derivatives

In silico methods are poised to accelerate the discovery and optimization of new derivatives of this compound. Computational chemistry can guide synthetic efforts by predicting the properties and potential activities of novel compounds before they are synthesized.

Molecular docking studies can be used to design derivatives with specific biological targets in mind. By simulating the interaction of virtual compounds with the active site of a protein, researchers can prioritize the synthesis of derivatives with the highest predicted binding affinity. researchgate.netpeerscientist.com This approach is particularly relevant in drug discovery for identifying potential inhibitors of enzymes like protein kinases. researchgate.net

Computational tools can also predict physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net These predictions help in designing molecules with favorable drug-like characteristics, such as good oral bioavailability and low toxicity, early in the design phase. researchgate.net By integrating computational design with synthetic efforts, the development of new functionalized derivatives of this compound can be made more efficient and targeted, maximizing the potential for discovering novel molecules with valuable applications.

Q & A

Q. What synthetic routes are recommended for 3-(9,9-Dimethyl-2-fluorenyl)azetidine, and how can reaction conditions be systematically optimized?

A multi-step synthesis approach is typically employed, starting with functionalization of the fluorenyl moiety followed by azetidine ring formation. Key intermediates, such as halogenated fluorene derivatives, can be coupled with azetidine precursors via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions . To optimize reaction conditions (e.g., temperature, catalyst loading, solvent polarity), factorial design (varying multiple parameters simultaneously) or orthogonal experimental design (systematically reducing variables) can identify optimal conditions while minimizing experimental runs . For example, orthogonal arrays (e.g., L9 Taguchi method) efficiently screen factors like reaction time, stoichiometry, and solvent polarity to maximize yield .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms structural integrity, with fluorenyl aromatic protons appearing as distinct multiplet signals (δ 7.2–7.8 ppm) and azetidine protons as deshielded singlets (δ 3.5–4.5 ppm). Solvent selection (e.g., CDCl3 vs. DMSO-d6) impacts resolution .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (C19H21N, MW: 263.38 g/mol) and detects impurities. Electrospray ionization (ESI) is preferred for polar intermediates .

- HPLC/UPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, especially for azetidine derivatives prone to ring-opening under acidic conditions .

Q. What safety protocols are critical when handling azetidine derivatives in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Azetidines may cause irritation or sensitization .

- Ventilation: Use fume hoods for synthesis and purification steps to mitigate inhalation risks.

- Storage: Store under inert gas (N2/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or strong acids, which can hydrolyze the azetidine ring .

- Emergency Procedures: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the fluorenyl group’s electron-withdrawing effect may stabilize transition states in SN2 reactions .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics. Polar aprotic solvents (e.g., DMF) enhance azetidine ring stability during coupling reactions .

- Reactor Modeling: Use software like Aspen Plus® to simulate large-scale reaction parameters (e.g., heat transfer, residence time) based on lab-scale data .

Q. What strategies resolve contradictions in experimental data when studying reaction mechanisms involving this compound?

- Controlled Replication: Repeat experiments under identical conditions to distinguish random error from systemic issues (e.g., catalyst lot variability) .

- Isotopic Labeling: Introduce deuterium at the azetidine β-position to track ring-opening pathways via 2H NMR .

- Multivariate Analysis: Apply principal component analysis (PCA) to decouple interdependent variables (e.g., temperature vs. pressure effects) .

- Cross-Validation: Compare results with alternative techniques (e.g., IR spectroscopy vs. X-ray crystallography) to confirm intermediate structures .

Q. How can researchers design experiments to study surface interactions of this compound in materials science applications?

- Adsorption Studies: Use quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) to quantify binding affinity on metal oxides (e.g., TiO2) or polymers .

- Microspectroscopic Imaging: Employ atomic force microscopy (AFM) or time-of-flight secondary ion mass spectrometry (ToF-SIMS) to map surface morphology and chemical distribution at nanoscale resolution .

- Environmental Chambers: Simulate indoor/outdoor conditions (humidity, UV exposure) to assess degradation pathways on building materials .

Q. What methodologies are effective for optimizing catalytic systems in asymmetric synthesis using this compound?

- Chiral Ligand Screening: Test phosphine/amine ligands (e.g., BINAP, Josiphos) in palladium-catalyzed cross-couplings to enhance enantioselectivity. Monitor ee (%) via chiral HPLC .

- Kinetic Profiling: Use stopped-flow UV-Vis spectroscopy to track intermediate formation rates and identify rate-limiting steps .

- DoE (Design of Experiments): Apply response surface methodology (RSM) to balance catalyst loading, temperature, and ligand ratio for maximal yield and selectivity .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions at elevated temperatures (40–80°C). Monitor degradation products via LC-MS .

- Arrhenius Modeling: Accelerate stability testing by extrapolating degradation rates at high temperatures to predict shelf life under standard storage conditions .

- Solid-State Analysis: Use differential scanning calorimetry (DSC) to detect polymorphic transitions affecting stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.